QUININONE

Vue d'ensemble

Description

It is an alkaloid derived from the cinchona tree, which has been historically significant for its medicinal properties

Applications De Recherche Scientifique

Medicinal Applications

1.1 Anticancer Properties

Quininone derivatives have been extensively studied for their anticancer potential. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that induce cytotoxic effects in cancer cells. Notable examples include:

- Mitomycin C : A well-established quinone-containing alkylating agent used in clinical settings for treating various cancers.

- Porfiromycin and Diaziquone : These agents have shown promise in preclinical studies, demonstrating efficacy against different cancer cell lines .

1.2 Antimalarial Activity

Quinine, a well-known alkaloid derived from the bark of the cinchona tree, is utilized primarily for treating chloroquine-resistant malaria. It acts as a blood schizonticide by inhibiting heme polymerase, leading to the accumulation of toxic heme within the parasite . Recent studies have also explored its potential in treating other diseases, such as its investigation for preventing SARS-CoV-2 infection .

1.3 Antimicrobial Activity

this compound compounds exhibit significant antimicrobial properties against a range of pathogens. Their ability to disrupt cellular processes makes them candidates for developing new antimicrobial agents .

Environmental Applications

2.1 Carbon Capture Technology

Recent advancements in engineering have highlighted the use of quininones in carbon capture systems. These systems utilize quininones dissolved in water to efficiently capture carbon dioxide from the atmosphere, showcasing their potential in combating climate change .

Industrial Applications

3.1 Dyes and Pigments

Quinones are known for their excellent dyeing properties due to their ability to form stable colored complexes with various substrates. They are utilized in textile and food industries as dyes and pigments, providing vibrant colors while maintaining stability under varying conditions .

3.2 Synthesis of Advanced Materials

The unique properties of quininones make them valuable in synthesizing advanced materials, including conducting polymers and nanomaterials. Their chemical reactivity allows for functionalization that enhances material properties for electronic applications .

Case Study 1: Anticancer Drug Development

A study investigated the efficacy of novel quinone-based alkylating agents in preclinical cancer models. The results indicated that these compounds exhibited higher cytotoxicity compared to traditional chemotherapeutics, suggesting a promising avenue for drug development.

Case Study 2: Carbon Capture Efficiency

Research conducted on a quinone-based carbon capture system demonstrated a significant reduction in CO2 levels in controlled environments, outperforming conventional methods. This study emphasizes the potential of quininones in sustainable technologies.

Mécanisme D'action

Target of Action

Quininone, also known as Quinine, primarily targets the Plasmodium falciparum malaria parasite . It acts as a blood schizonticide and also has gametocytocidal activity against P. vivax and P. malariae . In addition to its antimalarial effects, quinine is also useful in some muscular disorders, especially nocturnal leg cramps and myotonia congenita, due to its direct effects on muscle membrane and sodium channels .

Mode of Action

The theorized mechanism of action for quinine and related anti-malarial drugs is that these drugs are toxic to the malaria parasite . Specifically, the drugs interfere with the parasite’s ability to break down and digest hemoglobin . Quinine inhibits nucleic acid synthesis, protein synthesis, and glycolysis in Plasmodium falciparum and can bind with hemozoin in parasitized erythrocytes .

Biochemical Pathways

Quinones, including this compound, are electron carriers playing a role in photosynthesis . They are fast redox cycling molecules and have the potential to bind to thiol, amine, and hydroxyl groups . Quinones are involved in various processes, such as acting as an inducer of protein kinases from both eukaryotes (redox signaling) and prokaryotes (DNA damage), bio-analytical devices (biosensor/bio-fuel), solubilization of insoluble phosphates (bio-fertilizer), and crop productivity .

Pharmacokinetics

The pharmacokinetics of quinolones, including this compound, have been extensively studied. Oral bioavailability is excellent (>95%) for most quinolones . Differences in peak serum concentrations and β-half-lives of elimination exist, however, and are reflected in up to ten-fold differences in values of the area under the curve of serum concentration versus time for administration of similar drug doses .

Result of Action

The result of this compound’s action is the treatment of uncomplicated malaria caused by Plasmodium falciparum . It is used parenterally to treat life-threatening infections caused by chloroquine-resistant Plasmodium falciparum malaria .

Action Environment

Quinolones, including this compound, are found in a wide variety of plant families . They are also present as photoproducts from air pollutants . Environmental factors such as the presence of these pollutants can influence the action, efficacy, and stability of quinones .

Analyse Biochimique

Biochemical Properties

Quininone is a fast redox cycling molecule and has the potential to bind to thiol, amine, and hydroxyl groups . It is involved in numerous electrochemical reactions for energy transduction and storage . For example, fast proton-coupled electron transfer between primary and secondary quinones in green plants triggers the rapid charge separation .

Cellular Effects

This compound and its derivatives have been shown to have antimalarial activity and aid the binding of drug-induced antibodies to human platelets . They also have toxicological effects through their presence as photoproducts from air pollutants . The most common adverse effects involve a group of symptoms called cinchonism, which can include headache, vasodilation and sweating, nausea, tinnitus, hearing impairment, vertigo or dizziness, blurred vision, and disturbance in color perception .

Molecular Mechanism

This compound undergoes reactions such as nucleophilic addition, cycloaddition, and oxidation, enabling chemists to construct complex organic molecules efficiently . This versatility has made quinones valuable in natural product synthesis and the development of new drugs . The molecular mechanism of quinone signaling mediated through S-quinonization of a YodB family repressor QsrR has been studied .

Temporal Effects in Laboratory Settings

The metabolism and elimination of quinine, a related compound, have been studied in healthy volunteers . A mean of 56% of the administered oral quinine dose was recovered in urine after hydrolysis with β-glucuronidase relative to the 40% recovered before hydrolysis .

Dosage Effects in Animal Models

This compound has been used in veterinary medicine to treat atrial fibrillation. In dogs, the drug is used to facilitate synchronized cardioversion of atrial fibrillation . Dosages of quinidine sulfate are as follows: in dogs, 5–10 mg/kg, IV, every 6 hours, or 6–20 mg/kg, PO, every 6–8 hours; and in horses, 22 mg/kg, PO, every 2 hours .

Metabolic Pathways

This compound is involved in the ubiquinone and other terpenoid-quinone biosynthesis KEGG pathways . The major metabolite of quinine is 3-hydroxyquinine formed by CYP3A4 . Glucuronidation is an important pathway for the renal elimination of quinine, mainly as direct conjugation of the drug .

Transport and Distribution

Quinone molecules are intracellular electron-transport carriers, as well as critical intra- and extracellular signals

Subcellular Localization

NAD(P)H:quinone oxidoreductase 1 (NQO1), a related enzyme, is mainly cytosolic, but distribution in other cellular compartments, particularly in tumor cells, has been observed . Nuclear NQO1 in HT29 human colon carcinoma and H661 human non-small cell lung cancer cells was observed using both confocal microscopy and immunoelectron microscopy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Cinchonan-9-one, 6’-methoxy-, (8alpha)- typically involves the oxidation of quinine or quinidine. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . The reaction is carried out in an acidic medium to facilitate the oxidation process.

Industrial Production Methods

Industrial production of Cinchonan-9-one, 6’-methoxy-, (8alpha)- often involves large-scale extraction from cinchona bark followed by chemical modification. The extraction process includes the use of solvents like ethanol or methanol to isolate the alkaloids, which are then subjected to oxidation reactions to produce the desired compound .

Analyse Des Réactions Chimiques

Types of Reactions

Cinchonan-9-one, 6’-methoxy-, (8alpha)- undergoes various chemical reactions, including:

Oxidation: Conversion to higher oxidation states using agents like potassium permanganate.

Reduction: Reduction to its corresponding alcohol using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, methanol, acetic acid.

Major Products

The major products formed from these reactions include various derivatives of Cinchonan-9-one, 6’-methoxy-, (8alpha)-, such as its alcohol and substituted derivatives .

Comparaison Avec Des Composés Similaires

Similar Compounds

Quinine: Another alkaloid from cinchona with similar antimalarial properties.

Quinidine: A stereoisomer of quinine used as an antiarrhythmic agent.

Cinchonine: An alkaloid with similar chemical structure but different pharmacological effects.

Uniqueness

Cinchonan-9-one, 6’-methoxy-, (8alpha)- is unique due to its specific methoxy substitution and its distinct oxidation state, which confer different chemical reactivity and biological activity compared to its analogs .

Activité Biologique

Quininone, a derivative of quinine, is a compound that exhibits a range of biological activities, primarily due to its unique chemical structure. This article synthesizes recent research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

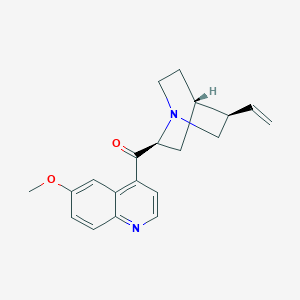

Chemical Structure and Properties

This compound belongs to the class of quinones, characterized by a cyclic structure containing two carbonyl groups. This structure contributes to its reactivity and biological activity. Quinones are known for their ability to undergo redox reactions, which play a significant role in their interaction with biological systems.

Biological Activities

This compound exhibits various biological activities, including:

- Antimicrobial Activity : this compound has demonstrated significant antimicrobial effects against a range of pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, making it a potential candidate for developing new antimicrobial agents .

- Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cells. For instance, it has been found effective against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. The mechanism involves the generation of reactive oxygen species (ROS), which leads to oxidative stress and subsequent cell death .

- Anti-inflammatory Effects : this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity suggests its potential use in treating inflammatory diseases .

- Antioxidant Activity : The compound acts as an antioxidant, scavenging free radicals and reducing oxidative stress in cells. This property is crucial for protecting cells from damage and may contribute to its anticancer effects .

The biological activities of this compound are attributed to several mechanisms:

- Redox Cycling : this compound can participate in redox cycling, generating ROS that can damage cellular components, leading to apoptosis in cancer cells.

- Enzyme Inhibition : It inhibits various enzymes, including those involved in inflammation and cancer progression. For example, this compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in the inflammatory process .

- Gene Expression Modulation : this compound influences the expression of genes associated with apoptosis and cell cycle regulation. Studies indicate that it can upregulate tumor suppressor genes like TP53, enhancing its anticancer effects .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Study on Anticancer Activity : A study demonstrated that this compound derivatives significantly inhibited the proliferation of A549 lung cancer cells with an IC50 value of 0.17 µM. This study also noted that modifications to the this compound structure could enhance its anticancer potency .

- Antimicrobial Efficacy : In vitro tests showed that this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent .

Data Summary

Propriétés

IUPAC Name |

[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19H,1,7,9-10,12H2,2H3/t13-,14-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFCUPVBYYAMIL-NJSLBKSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(=O)C3CC4CCN3CC4C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(=O)[C@@H]3C[C@@H]4CCN3C[C@@H]4C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70871567 | |

| Record name | Quininone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-31-1 | |

| Record name | (8α)-6′-Methoxycinchonan-9-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quininone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quininone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70871567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8α)-6'-methoxycinchonan-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.386 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUININONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/956671AJG7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.